

¹H and ¹³C NMR spectroscopy of 2,3-Dichloro-1,4-dimethylbenzene

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Compound of Interest

Compound Name: 2,3-Dichloro-1,4-dimethylbenzene

Cat. No.: B1618174

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An Application Note on the Structural Elucidation of **2,3-Dichloro-1,4-dimethylbenzene** using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and in-depth spectral analysis for the structural elucidation of **2,3-Dichloro-1,4-dimethylbenzene** using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details optimized sample preparation, data acquisition parameters, and a thorough interpretation of the resulting spectra. The causality behind chemical shifts and signal multiplicities is explained by considering the molecule's structural symmetry and the electronic effects of its substituents.

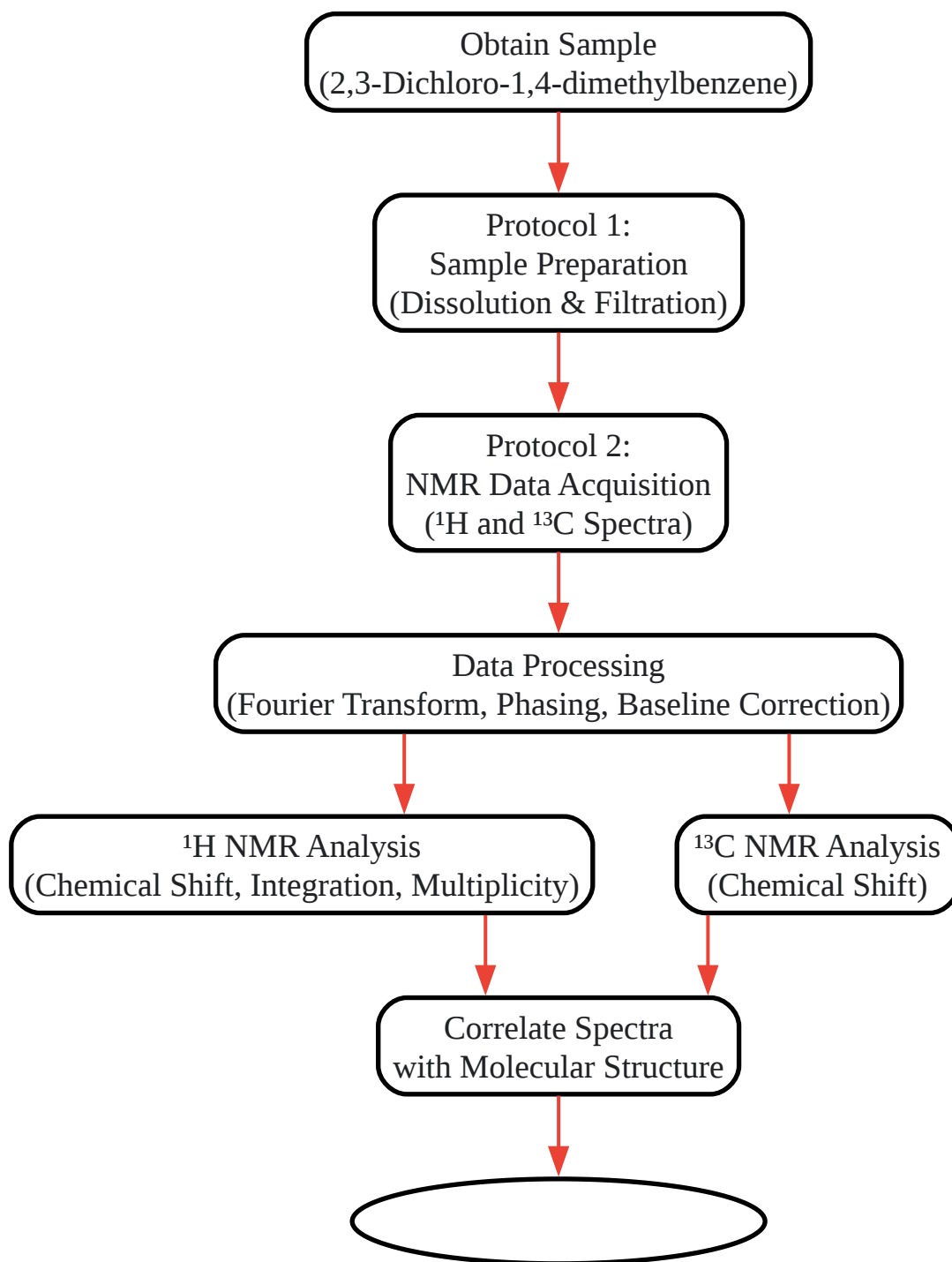
Introduction to 2,3-Dichloro-1,4-dimethylbenzene

2,3-Dichloro-1,4-dimethylbenzene (also known as 2,3-dichloro-p-xylene) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂.^{[1][2]} Its structure consists of a p-xylene core with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. As a halogenated aromatic compound, it serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[3] By probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide to obtaining and interpreting high-quality ^1H and ^{13}C NMR spectra for the definitive structural verification of **2,3-Dichloro-1,4-dimethylbenzene**.

Molecular Structure and Symmetry Analysis

A foundational step in predicting and interpreting NMR spectra is the analysis of the molecule's symmetry. The structure of **2,3-Dichloro-1,4-dimethylbenzene** possesses a C_{2v} symmetry axis, which dictates the chemical equivalence of its protons and carbons.



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